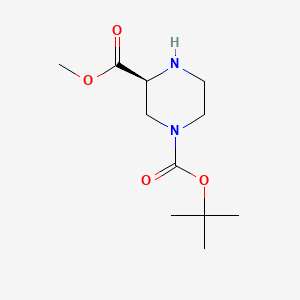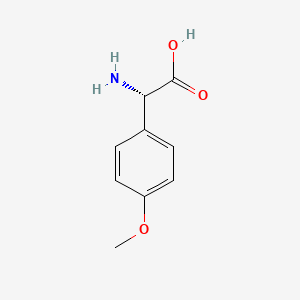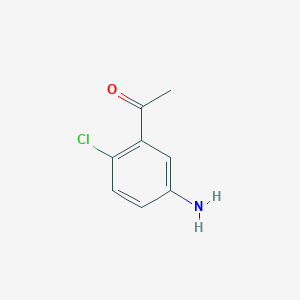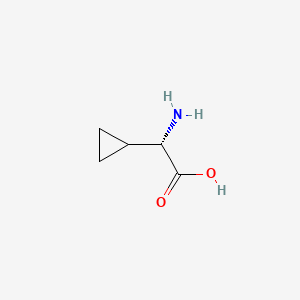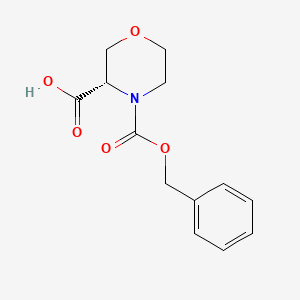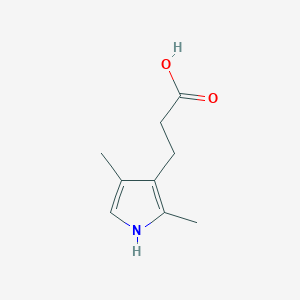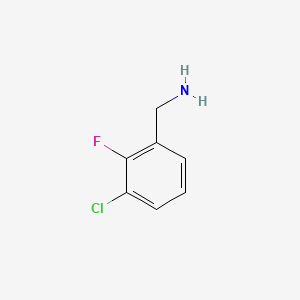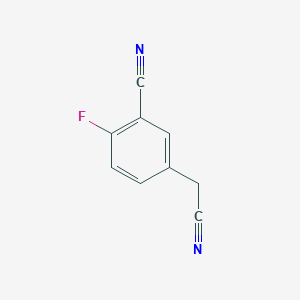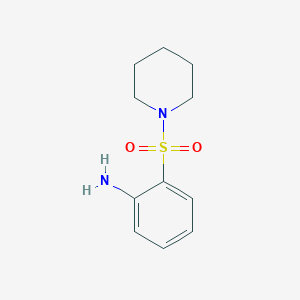
2-(Piperidin-1-ylsulfonyl)aniline
Overview
Description
2-(Piperidin-1-ylsulfonyl)aniline is a chemical compound with the molecular formula C11H16N2O2S. It is a sulfonamide derivative, which means it contains a sulfonyl functional group attached to an amine. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties .
Mechanism of Action
Target of Action
The primary target of 2-(Piperidin-1-ylsulfonyl)aniline is the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and several amino acids, making it a key player in cell growth and division .
Mode of Action
this compound interacts with DHFR by binding to its active sites . This binding inhibits the function of DHFR, thereby disrupting the synthesis of nucleotides and certain amino acids . This disruption can lead to the inhibition of cell growth and division, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
By inhibiting DHFR, this compound affects the folate pathway, which is responsible for the synthesis of purine nucleotides, thymidine, and several amino acids . The downstream effects of this disruption can include cell cycle arrest, particularly in the G1 phase .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell growth and division . This is achieved through the disruption of nucleotide and amino acid synthesis, leading to cell cycle arrest . These effects can be particularly potent against rapidly dividing cells, such as those found in tumors .
Biochemical Analysis
Biochemical Properties
It has been suggested that sulfonamide derivatives, such as 2-(Piperidin-1-ylsulfonyl)aniline, may inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway . This interaction could potentially affect the synthesis of nucleotides and proteins.
Cellular Effects
Some sulfonamide derivatives have been shown to exhibit antimicrobial and anticancer activities . These compounds may exert their effects through various mechanisms, including cell cycle arrest, inhibition of enzymes such as carbonic anhydrase and matrix metalloproteinase, and disruption of microtubule assembly .
Molecular Mechanism
It has been suggested that sulfonamide derivatives may inhibit DHFR . This could potentially lead to a decrease in the synthesis of nucleotides and proteins, thereby affecting cell growth and division.
Temporal Effects in Laboratory Settings
It is known that the compound is a solid at room temperature and has a melting point of 71°C .
Metabolic Pathways
It has been suggested that sulfonamide derivatives may interact with the folate metabolic pathway through the inhibition of DHFR .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-(piperidin-1-ylsulfonyl)aniline with chloroacetyl chloride in dimethylformamide (DMF) at room temperature .
Industrial Production Methods: Industrial production of 2-(Piperidin-1-ylsulfonyl)aniline may involve multi-step synthesis processes, including the preparation of key intermediates and their subsequent reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Piperidin-1-ylsulfonyl)aniline can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
2-(Piperidin-1-ylsulfonyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
- 4-(Morpholin-4-ylsulfonyl)aniline
- 2-(Arylamino)acetamides containing sulfonamide moieties
Comparison: 2-(Piperidin-1-ylsulfonyl)aniline is unique due to its specific piperidine and sulfonyl functional groups, which confer distinct biological activities. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, leading to varied biological effects .
Properties
IUPAC Name |
2-piperidin-1-ylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c12-10-6-2-3-7-11(10)16(14,15)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGLFBQSMMSXDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360616 | |
| Record name | 2-(piperidin-1-ylsulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436095-30-6 | |
| Record name | 2-(1-Piperidinylsulfonyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436095-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(piperidin-1-ylsulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
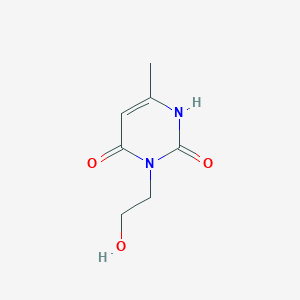
![Methyl 5-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1586178.png)

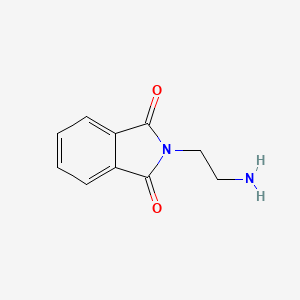
![Methyl 4'-amino-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1586185.png)
